An In-Depth Technical Guide to 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, planar structure that serves as a versatile framework for engaging a wide array of biological targets. This guide focuses on a key derivative, 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a pivotal intermediate in the synthesis of novel therapeutic agents. Its strategic functionalization, particularly the reactive 5-chloro substituent, offers a gateway to a multitude of chemical transformations, making it an invaluable tool for exploring structure-activity relationships (SAR) in drug discovery.
Core Chemical and Physical Properties
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a solid, typically white to off-white, at room temperature.[1] Prudent handling dictates storage under an inert atmosphere at 2-8°C.[1] While a specific melting point is not consistently reported across publicly available literature, its derivatives and related structures suggest a crystalline solid nature.
| Property | Value | Source |
| CAS Number | 189116-36-7 | [2] |
| Molecular Formula | C₇H₆ClN₃ | [2][3] |
| Molecular Weight | 167.60 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Further characterization data, including detailed NMR, IR, and mass spectrometry, are often available from commercial suppliers upon request.
Synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: A Step-by-Step Protocol
The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is typically achieved through a multi-step process, commencing with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by chlorination.
Experimental Protocol: Synthesis of the Precursor 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol outlines the synthesis of the key precursor, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, from which 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine can be derived.
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
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To a solution of sodium ethoxide (prepared from sodium and ethanol), add a solution of 3-amino-5-methylpyrazole in ethanol and diethyl malonate.[4]
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Reflux the reaction mixture for 24 hours.[4]
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Upon completion, acidification and filtration will yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Step 2: Dichlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
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Subject the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to a chlorination reaction using phosphorus oxychloride (POCl₃).[4]
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Reflux the mixture for 24 hours.[4]
-
Careful workup, including quenching with ice and neutralization, followed by extraction and purification, will afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
The selective removal of the chlorine at the 7-position to yield the target 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine can be achieved through controlled nucleophilic substitution or other regioselective reduction methods, though specific literature protocols for this direct conversion are less common than the subsequent derivatization of the dichloro intermediate.
Caption: Synthesis of the key precursor, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Reactivity and Synthetic Utility
The chemical reactivity of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is dominated by the susceptibility of the chlorine atom at the 5-position to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a versatile building block in organic synthesis.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative nitrogen atoms, facilitates the attack of nucleophiles at the carbon bearing the chloro substituent. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, leading to the formation of a diverse array of substituted pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: General Procedure for SₙAr with an Amine
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Dissolve 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
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Add the desired amine nucleophile, typically in a slight excess (1.1-1.5 equivalents).
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Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.
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Heat the reaction mixture to a temperature ranging from 80°C to 120°C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography.
Caption: Reactivity of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine in SₙAr reactions.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine serves as a crucial starting material for the synthesis of a variety of biologically active molecules.[5] Its derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases.
A significant application of this intermediate is in the development of kinase inhibitors .[5] By strategically introducing various substituents at the 5-position through SₙAr reactions, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets. For instance, derivatives of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory disorders.[4]
Furthermore, the pyrazolo[1,5-a]pyrimidine core has been incorporated into molecules with antibacterial activity .[6] The ability to readily diversify the structure of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine allows for the rapid generation of compound libraries for screening against various bacterial strains.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions should be taken when handling 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its key chemical feature is the reactive 5-chloro substituent, which readily undergoes nucleophilic aromatic substitution, enabling the synthesis of a wide range of derivatives. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working in the field.
References
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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5-chloro-2-methylpyrazolo[1,5-a]pyrimidine. ChemUniverse. [Link]
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Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
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Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. PubMed. [Link]
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Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine, 1,2,4. ElectronicsAndBooks. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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